Lysine-phenylalanine dihydrobromide, commonly referred to as Lys-Phe dihydrobromide, is a dipeptide composed of the amino acids lysine and phenylalanine. Its chemical formula is , and it is characterized by the presence of two bromide ions in its dihydrobromide form. This compound is primarily utilized in biochemical research due to its role as a substrate for various enzymatic reactions, particularly those involving aminopeptidases .
The general reaction can be represented as follows:
Lys-Phe dihydrobromide exhibits significant biological activity, particularly in the field of enzymology. It is commonly used to study the specificity and kinetics of lysine aminopeptidases, which are enzymes that catalyze the removal of amino acids from the N-terminus of peptides . The compound has been shown to enhance enzymatic reactions, making it a valuable tool in biochemical assays. Furthermore, it has implications in understanding peptide metabolism and protein digestion processes.
The synthesis of Lys-Phe dihydrobromide typically involves solid-phase peptide synthesis or solution-phase synthesis techniques. In solid-phase synthesis, the amino acids are sequentially added to a resin-bound support, allowing for controlled coupling reactions. The process generally includes:
Alternatively, solution-phase synthesis may involve traditional methods such as using protecting groups for functional groups during coupling reactions .
Lys-Phe dihydrobromide has several applications in scientific research:
Interaction studies involving Lys-Phe dihydrobromide focus on its binding affinities with various enzymes and receptors. Research has demonstrated its effectiveness in enhancing enzymatic activity through complexation with polymers like polyethylene glycol, which can stabilize enzyme-substrate interactions . Additionally, studies have explored its potential interactions with different receptors involved in signaling pathways.
Several compounds share structural similarities with Lys-Phe dihydrobromide. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Key Features |
|---|---|---|
| L-Lysine | Essential amino acid; involved in protein synthesis | |
| L-Phenylalanine | Precursor for neurotransmitters; aromatic amino acid | |
| L-Lysine p-nitroanilide | Used as a substrate for enzymatic studies; similar applications | |
| Lysylphenylalanine | Dipeptide form; retains properties of both constituent amino acids |
Lys-Phe dihydrobromide stands out due to its specific role as a substrate for lysine aminopeptidases and its unique dihydrobromide form that enhances solubility and reactivity compared to its constituent amino acids alone .
Solid-phase peptide synthesis (SPPS) remains a cornerstone for constructing dipeptides like Lys-Phe dihydrobromide, owing to its high yield and purity. A critical advancement in SPPS involves anchoring the peptide to the resin through the ε-amino group of lysine, thereby preserving the α-amino group for sequential elongation. This approach mitigates intramolecular cyclization, a common side reaction when lysine’s α-amino group is unprotected. For instance, Meienhofer and Trzeciak demonstrated that attaching Nα-tert-butyloxycarbonyl-L-lysyl-glycinamide to chloroformoxymethyl polystyrene resin enabled efficient synthesis of lysine-vasopressin, a structurally analogous peptide.
The choice of protecting groups significantly influences SPPS outcomes. The fluorenylmethyloxycarbonyl (Fmoc) group, selectively removed under basic conditions, is preferred for temporary α-amino protection, while the trityl (Trt) group shields lysine’s ε-amino side chain due to its stability under SPPS conditions. Post-coupling, cleavage from the resin is achieved using hydrobromic acid in dioxane or trifluoroacetic acid, yielding the peptide hydrobromide salt. Recent optimizations emphasize buffered reaction systems (e.g., phosphate buffer at pH 6.0–7.0) to maintain consistent pH during coupling, enhancing ligation yields to >90%.
Table 1: Protecting Group Strategies in SPPS for Lys-Phe Dihydrobromide
| Functional Group | Protecting Group | Removal Condition | Yield (%) |
|---|---|---|---|
| α-Amino (Lys) | Fmoc | Piperidine (20% in DMF) | 95 |
| ε-Amino (Lys) | Trt | TFA (0.5% in DCM) | 90 |
| Carboxyl (Phe) | — | HBr in dioxane | 85 |
Solution-phase synthesis offers scalability for Lys-Phe dihydrobromide production, relying on carbodiimide-based reagents to activate phenylalanine’s carboxyl group. Dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) facilitate the formation of an O-acylisourea intermediate, which reacts with lysine’s α-amino group to form the peptide bond. The addition of 1-hydroxybenzotriazole (HOBt) suppresses racemization by converting the intermediate into a more stable active ester, achieving yields exceeding 70% for sterically hindered residues like valine.
pH modulation is critical to favoring aminolysis over hydrolysis. A study by Aso et al. demonstrated that a-chymotrypsin-catalyzed synthesis of N-acetyl-L-phenylalanyl-L-lysine peaked at pH 9.0, where the unprotonated ε-amino group of lysine acts as a potent nucleophile. Under these conditions, equimolar lysine ethyl ester and N-acetylphenylalanine ethyl ester reacted within 3 minutes, yielding >90% product after saponification.
Table 2: Coupling Reagents and Yields in Solution-Phase Synthesis
| Reagent System | Solvent | pH | Yield (%) |
|---|---|---|---|
| DIC/HOBt | DMF | 7.0 | 78 |
| DCC/HOAt | THF | 6.5 | 82 |
| a-Chymotrypsin (enzymatic) | Tris-HCl | 9.0 | 93 |
Enzymatic adenylation leverages non-ribosomal peptide synthetases (NRPSs) to activate amino acids as adenylates, enabling nucleophilic attack by a second amino acid. This method is particularly advantageous for incorporating non-proteinogenic residues and ensuring stereochemical purity. For example, adenylation domains from tyrocidine synthetase (TycA-A) and bacitracin synthetase (BacB2-A) have been repurposed to synthesize over 40 dipeptides, including D-amino acid-containing variants.
In Lys-Phe synthesis, TycA-A adenylates phenylalanine, forming phenylalanyl-AMP, which subsequently reacts with lysine’s α-amino group. The reaction proceeds in aqueous buffer at neutral pH, avoiding the need for organic solvents. This approach achieves near-quantitative yields when paired with imidazole buffer (150 mM, pH 7.0), as evidenced by the decarboxylation of acetoacetate catalyzed by lysine-containing peptides.
Table 3: Enzymatic Adenylation Parameters for Dipeptide Synthesis
| Enzyme | Substrate | Buffer System | Yield (%) |
|---|---|---|---|
| TycA-A | Phenylalanine | Imidazole (pH 7.0) | 95 |
| BacB2-A | Lysine | Phosphate (pH 6.8) | 88 |
| a-Chymotrypsin | Ac-Phe-OEt | Tris-HCl (pH 9.0) | 90 |
The biosynthetic analysis of Lys-Phe dihydrobromide requires examination of the individual amino acid precursors and their metabolic pathways. The compound represents a convergence of two distinct biosynthetic routes: the lysine biosynthetic pathway leading to piperidine alkaloid formation and the phenylalanine pathway contributing to phenylpropanoid biosynthesis [4] [5].
L-Lysine serves as the fundamental precursor for piperidine alkaloid biosynthesis through well-characterized enzymatic transformations [5]. The initial step involves lysine decarboxylase, which catalyzes the conversion of L-lysine to cadaverine (1,5-diaminopentane) with the release of carbon dioxide [4] [5]. This enzyme, classified as EC 4.1.1.18, demonstrates optimal activity under specific pH and temperature conditions and requires pyridoxal phosphate as a cofactor [6].
The cadaverine intermediate undergoes subsequent oxidative deamination by copper amine oxidase to form 5-aminopentanal, which spontaneously cyclizes to form the crucial intermediate Δ1-piperideine [7] [5]. Recent research has identified an alternative pathway involving Δ1-piperideine synthase, a pyridoxal phosphate-dependent enzyme that forms Δ1-piperideine directly from lysine via oxidative deamination [8] [9]. This enzyme represents the first eukaryotic group III decarboxylase and provides a non-symmetric pathway for piperidine formation [8].
The diaminopimelate pathway represents the primary route for lysine biosynthesis in bacteria and plants [10]. This pathway begins with aspartate kinase phosphorylating L-aspartate using adenosine triphosphate to form L-aspartyl-4-phosphate [11] [12]. Dihydrodipicolinate synthase then catalyzes the condensation of L-aspartate-4-semialdehyde with pyruvate to form dihydrodipicolinate, which undergoes a series of transformations through the diaminopimelate intermediate to ultimately produce L-lysine [13] [10].
Table 1: Key Enzymes in Lysine to Piperidine Alkaloid Biosynthesis
| Enzyme | EC Number | Substrate | Product | Plant Species |
|---|---|---|---|---|
| Lysine decarboxylase (LDC) | EC 4.1.1.18 | L-Lysine | Cadaverine + CO2 | Nicotiana glauca, Piper nigrum |
| Copper amine oxidase (CuAO) | EC 1.4.3.22 | Cadaverine | 5-Aminopentanal | Piper nigrum |
| Δ1-piperideine synthase (PS) | Not assigned | L-Lysine | Δ1-piperideine | Flueggea suffruticosa |
| Dihydrodipicolinate synthase (DHDPS) | EC 4.2.1.52 | L-Aspartate-4-semialdehyde + Pyruvate | Dihydrodipicolinate | Various bacteria and plants |
| Aspartate kinase | EC 2.7.2.4 | L-Aspartate + ATP | L-Aspartyl-4-phosphate + ADP | Various bacteria and plants |
| Diaminopimelate decarboxylase | EC 4.1.1.20 | meso-Diaminopimelate | L-Lysine + CO2 | Various bacteria and plants |
The biosynthesis of anabasine in Nicotiana glauca demonstrates the direct utilization of lysine carbon skeleton for piperidine ring formation [4]. Isotope labeling studies have confirmed that carbons 2, 3, 4, 5, and 6 and the nitrogen of lysine form the correspondingly numbered carbons and nitrogen of the piperidine ring [4]. This process involves the decarboxylation of 2,6-diaminopimelic acid rather than through 2-aminoadipic acid, supporting the diaminopimelate pathway mechanism [4].
L-Phenylalanine represents the initial substrate for the phenylpropanoid biosynthetic pathway, which produces a diverse array of secondary metabolites including flavonoids, lignins, and other phenolic compounds [14] [15]. The pathway initiation occurs through phenylalanine ammonia-lyase, which catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia [15] [16]. This enzyme, classified as EC 4.3.1.24, represents the first committed step in phenylpropanoid biosynthesis and demonstrates molecular weights ranging from 270 to 330 kilodaltons [15].
The trans-cinnamic acid product undergoes hydroxylation by cinnamate 4-hydroxylase, a cytochrome P450 monooxygenase belonging to the CYP73 family [17]. This enzyme converts trans-cinnamic acid to p-coumaric acid, which serves as the precursor for numerous downstream metabolites [14] [17]. The subsequent activation of p-coumaric acid by 4-coumarate:CoA ligase forms p-coumaroyl-CoA, establishing the branch point for various phenylpropanoid pathways [18].
The phenylpropanoid pathway demonstrates remarkable complexity with multiple enzymatic steps including hydroxylation, methylation, and reduction reactions [19] [20]. Key enzymes include hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase, p-coumarate 3-hydroxylase, and caffeoyl-CoA O-methyltransferase [19]. These enzymes facilitate the production of various hydroxycinnamic acids and their derivatives, contributing to plant defense mechanisms and structural components [19].
Table 2: Key Enzymes in Phenylpropanoid Biosynthesis Pathway
| Enzyme | EC Number | Substrate | Product | Molecular Weight (kDa) |
|---|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | EC 4.3.1.24 | L-Phenylalanine | trans-Cinnamic acid + NH3 | 270-330 |
| Cinnamate 4-hydroxylase (C4H) | EC 1.14.14.91 | trans-Cinnamic acid | p-Coumaric acid | 55-58 |
| 4-Coumarate:CoA ligase (4CL) | EC 6.2.1.12 | p-Coumaric acid + CoA + ATP | p-Coumaroyl-CoA + AMP + PPi | 60-65 |
| Hydroxycinnamoyl-CoA transferase (HCT) | EC 2.3.1.133 | p-Coumaroyl-CoA + Shikimate | p-Coumaroyl shikimate + CoA | 50-55 |
| p-Coumaroyl shikimate 3-hydroxylase (C3H) | EC 1.14.14.96 | p-Coumaroyl shikimate | Caffeoyl shikimate | 58-62 |
| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | EC 2.1.1.104 | Caffeoyl-CoA | Feruloyl-CoA | 40-45 |
Phenylalanine biosynthesis occurs through the shikimate pathway, which converts phosphoenolpyruvate and erythrose-4-phosphate through a series of enzymatic reactions to produce chorismate [21] [22]. Chorismate serves as the branch point for aromatic amino acid biosynthesis, with prephenate serving as the immediate precursor to phenylalanine through the action of prephenate dehydratase [21]. Alternative pathways involve arogenate as an intermediate, with arogenate dehydratase converting arogenate to phenylalanine [22].
The regulation of phenylpropanoid biosynthesis involves transcriptional control mechanisms mediated by various transcription factors including Myc, Myb, basic helix-loop-helix, and basic leucine zipper classes [23]. These regulatory elements respond to environmental stimuli such as light, pathogen attack, and developmental signals, modulating the expression of structural genes encoding pathway enzymes [23].
Metabolic engineering approaches have revolutionized amino acid production by enabling rational modification of biosynthetic pathways to enhance yield and efficiency [24] [25]. The application of systems metabolic engineering integrates systems biology, synthetic biology, and evolutionary engineering to optimize microbial production strains [26]. These approaches have demonstrated particular success in enhancing lysine and phenylalanine production through targeted genetic modifications [11] [27].
Lysine production has been extensively optimized in Corynebacterium glutamicum through overexpression of key pathway enzymes including aspartate kinase, dihydrodipicolinate synthase, and homoserine dehydrogenase [11] [28]. The engineering of feedback inhibition-resistant variants of aspartate kinase has proven particularly effective in increasing lysine yields [11]. Advanced strategies involve the modification of central metabolic pathways, including alterations to the pentose phosphate cycle and tricarboxylic acid cycle flux distribution [11].
Recent developments in lysine metabolic engineering have achieved remarkable production levels, with engineered strains producing up to 120 grams per liter of lysine with yields of 0.55 grams per gram of glucose [28]. These achievements result from systematic genome-based modifications involving only 12 defined genetic changes in central metabolic enzymes [28]. The engineering process maintains the specific glucose uptake rate of the wild-type strain while dramatically enhancing lysine production [28].
Phenylalanine production enhancement involves multiple strategic approaches including redirection of carbon flow from tyrosine biosynthesis and modification of phosphoenolpyruvate-pyruvate metabolism [27]. The deletion of the tyrA gene encoding prephenate dehydrogenase, which catalyzes the committed step for tyrosine biosynthesis, effectively redirects metabolic flux toward phenylalanine production [27]. Additional modifications include inactivation of phosphoenolpyruvate carboxylase or pyruvate carboxylase to optimize carbon flow through the aromatic amino acid pathway [27].
Table 3: Metabolic Engineering Approaches for Amino Acid Production
| Target Amino Acid | Host Organism | Engineering Strategy | Production Yield (g/L) | Key Modified Enzymes |
|---|---|---|---|---|
| L-Lysine | Corynebacterium glutamicum | Overexpression of aspartate kinase, DHDPS | 120 | Aspartate kinase, DHDPS, Homoserine dehydrogenase |
| L-Phenylalanine | Corynebacterium glutamicum | Deletion of tyrA gene, modification of PEP-pyruvate metabolism | 50.7 mM | Prephenate dehydrogenase, PEP carboxylase |
| L-Lysine | Escherichia coli | Systems metabolic engineering | Variable | Multiple pathway enzymes |
| L-Phenylalanine | Escherichia coli | Stepwise metabolic engineering | Variable | Aromatic amino acid pathway enzymes |
| Cadaverine | Escherichia coli | Co-overexpression of CadA and CadB | 221 | Lysine decarboxylase, Lysine/cadaverine antiporter |
| L-Lysine | Corynebacterium glutamicum | Design-based systems engineering | 120 | Central metabolic enzymes |
The engineering of cadaverine production, the immediate precursor in piperidine alkaloid biosynthesis, has achieved significant success through co-overexpression of lysine decarboxylase and lysine/cadaverine antiporter in Escherichia coli [29]. The optimization of expression systems, including the fusion of signal sequences to enhance protein localization, has resulted in cadaverine titers of 221 grams per liter with molar yields of 92% from lysine [29].
Advanced metabolic engineering strategies incorporate synthetic biology approaches to create novel biosynthetic pathways and optimize existing ones [30]. The application of CRISPR-Cas9 technology enables precise genome editing for pathway optimization, while advanced screening techniques facilitate the identification of high-producing microbial strains [30]. These innovations contribute to the development of economically viable production processes for amino acids and their derivatives [30].
The quantitative analysis of substrate specificity reveals that lysine aminopeptidases from Kluyveromyces marxianus demonstrate broader substrate tolerance compared to their thermophilic counterparts. This yeast-derived enzyme shows Km values of 11.0 μM for lysine-β-naphthylamide (Lys-βNA) and 21.0 μM for leucine-β-naphthylamide (Leu-βNA), indicating significantly higher substrate affinity than the P. furiosus enzyme [10] [11]. The enzyme's ability to hydrolyze both basic and hydrophobic amino acid derivatives suggests a more flexible active site architecture adapted to diverse cellular protein degradation requirements.
The structural determinants of substrate specificity extend beyond the P1 position (N-terminal residue) to include interactions with the P2 and P3 positions. Analysis of tripeptide substrates reveals that lysine aminopeptidases can accommodate various amino acids in the P2 position, including glycine, alanine, proline, and phenylalanine, without significant loss of catalytic efficiency [1] [2]. However, the P3 position shows more restricted tolerance, with charged residues generally providing better substrate recognition than hydrophobic residues.
The enzyme's metal cofactor requirements significantly influence substrate specificity patterns. Zinc-dependent lysine aminopeptidases exhibit strict requirements for basic amino acid residues at the P1 position, while cobalt activation can broaden substrate tolerance to include selected hydrophobic residues [1] [2]. This metal-dependent modulation of specificity suggests that cofactor availability in cellular environments may regulate the enzyme's substrate selectivity in vivo.
The pH dependence of lysine aminopeptidase kinetics reveals complex ionization behavior involving multiple catalytic residues. The enzyme exhibits optimal activity at pH 7.5-8.0, with bell-shaped pH profiles indicating the involvement of at least two ionizable groups essential for catalysis [1] [4]. The acidic limb of the pH profile (pKa ≈ 4.1) likely corresponds to the ionization of an aspartate residue involved in metal coordination, while the basic limb (pKa ≈ 6.75) may reflect the protonation state of a histidine residue critical for substrate binding.
Detailed kinetic analysis of the P. furiosus enzyme using arginine-p-nitroanilide as substrate reveals enhanced binding affinity (Km = 1.4 mM) compared to lysine-p-nitroanilide (Km = 4.0 mM), indicating that the guanidinium group of arginine provides stronger electrostatic interactions with the enzyme's binding pocket [1] [5]. However, the catalytic efficiency (kcat/Km) values are comparable for both substrates, suggesting that while arginine binds more tightly, the overall catalytic process is similarly efficient.
The temperature coefficient (Q10) for lysine aminopeptidase activity provides insights into the enzyme's thermal adaptation mechanisms. The P. furiosus enzyme shows a Q10 value of approximately 2.1 between 25°C and 100°C, indicating that the enzyme maintains efficient catalytic turnover across a broad temperature range [1]. This thermal stability is attributed to increased disulfide bonding, enhanced hydrophobic interactions, and optimized electrostatic networks that stabilize the enzyme's active conformation at high temperatures.
Substrate inhibition kinetics reveal that lysine aminopeptidases can exhibit complex inhibition patterns at high substrate concentrations. The enzyme from Kluyveromyces marxianus shows substrate inhibition with Ki values ranging from 3.1 to 240 μM for different fluorogenic substrates [12]. This inhibition may result from the formation of non-productive enzyme-substrate complexes or from substrate binding to allosteric sites that reduce catalytic efficiency.
The molecular dynamics of polymer-enzyme interactions reveal that stabilization occurs through multiple mechanisms operating at different time scales. Short-term stabilization (nanoseconds to microseconds) involves direct polymer-protein contacts that constrain conformational fluctuations around the active site [8]. Long-term stabilization (minutes to hours) results from the polymer's ability to prevent aggregation and maintain the enzyme's native oligomeric state under stress conditions.
The design principles for optimal polymer-enzyme systems emphasize the importance of polymer composition and architecture. Random copolymers containing 20-30% charged monomers provide optimal stabilization for most enzymes, while block copolymers may offer superior performance for specific applications [8]. The polymer molecular weight also influences stabilization efficiency, with chains of 10-50 kDa providing the best balance between binding affinity and conformational flexibility.
Experimental validation of polymer-stabilized lysine aminopeptidase complexes demonstrates significant improvements in both stability and activity. Enzyme-polymer complexes retain 80-90% of their initial activity after 24 hours at 50°C, compared to 20-30% retention for free enzymes [8]. Additionally, the polymer-stabilized complexes show enhanced resistance to proteolytic degradation and maintain activity across broader pH ranges.
The kinetic parameters of polymer-stabilized enzyme complexes reveal enhanced substrate binding affinity without compromising catalytic turnover rates. The apparent Km values for polymer-bound enzymes are typically 2-3 fold lower than those of free enzymes, while kcat values remain comparable or slightly enhanced [8] [9]. This improvement in binding affinity likely results from the polymer's ability to create a more favorable electrostatic environment around the enzyme's active site.